molecular formula C21H18ClN3O3S2 B2650903 N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207049-54-4

N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No. B2650903
M. Wt: 459.96
InChI Key: KGGAJKHJHYUEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The IUPAC name is based on the rules set by the International Union of Pure and Applied Chemistry and provides a systematic way to name any organic compound. The common names are usually shorter and easier to remember, but they can vary widely and are not always standardized.



Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reactions, and the yield and purity of the product.



Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms in the molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined experimentally or predicted using computational methods.


Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of derivatives related to this compound has shown potential in antiviral applications. For instance, a study involving the synthesis of similar sulfonamide derivatives demonstrated anti-tobacco mosaic virus activity, indicating the potential of these compounds in antiviral research (Chen et al., 2010).

Antibacterial Properties

Research has also delved into the antibacterial properties of compounds closely related to N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide. A study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides found that these compounds showed significant antibacterial activity against various bacterial strains (Siddiqui et al., 2014).

Endothelin Receptor Antagonism

Another research area explores the role of similar compounds as endothelin receptor antagonists. A study on 2-aryloxycarbonylthiophene-3-sulfonamides, which are structurally similar, showed that these compounds can act as potent and selective antagonists of endothelin receptors (Raju et al., 1997).

Biotransformation Studies

Compounds like N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide have also been used in biotransformation studies. For example, research involving the transformation of dimethylbenzothiophenes by Pseudomonas strains provides insights into the microbial degradation of sulfur heterocycles in petroleum (Kropp et al., 1996).

Molecular Docking and Cytotoxicity Studies

Furthermore, molecular docking and cytotoxicity studies of similar compounds have been conducted to evaluate their potential as cancer inhibitors. A study on sulfonamide derivatives with an isoxazolyl-phenyl moiety showed that these compounds exhibited promising in vitro antitumor activity against various cancer cell lines (Fahim & Shalaby, 2019).

Safety And Hazards

The safety and hazards of a compound relate to its toxicity, flammability, and environmental impact. This information is usually available in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

Future directions might involve further studies to better understand the compound’s properties, to improve its synthesis, or to explore new applications for the compound.


properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S2/c1-13-4-5-15(12-14(13)2)20-23-21(28-24-20)19-18(10-11-29-19)30(26,27)25(3)17-8-6-16(22)7-9-17/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGAJKHJHYUEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.